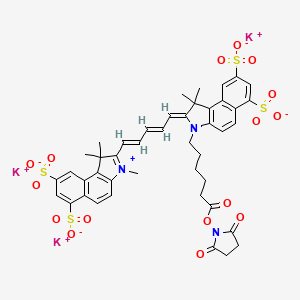
Sulfo-Cyanine5.5 NHS ester (tripotassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine5.5 NHS ester (tripotassium) is an amine-reactive ester of sulfonated far-red Cyanine5.5 fluorophore. This compound is widely used in scientific research for labeling antibodies, proteins, and other biomolecules. It is particularly valued for its applications in near-infrared (NIR) imaging due to its excellent water solubility and low fluorescent background .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 NHS ester (tripotassium) is synthesized through a series of chemical reactions involving the sulfonation of Cyanine5.5 followed by the activation of the carboxyl group to form the NHS ester. The reaction typically involves the use of N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5.5 NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine5.5 NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions
The reaction typically requires a slightly basic pH (around 8.5-9.4) to ensure the amine groups are nucleophilic enough to attack the NHS ester. Common reagents include buffers such as bicarbonate or phosphate buffers .
Major Products
The major product of the reaction is the amide bond formed between the Sulfo-Cyanine5.5 NHS ester and the target biomolecule. This labeled biomolecule can then be used for various imaging and analytical applications .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine5.5 NHS ester (tripotassium) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic imaging, particularly in NIR imaging for non-invasive visualization of biological tissues.
Industry: Applied in the development of biosensors and diagnostic assays
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine5.5 NHS ester (tripotassium) involves the formation of a stable amide bond with primary or secondary amines on the target biomolecule. This covalent attachment allows the fluorophore to be permanently linked to the biomolecule, enabling its detection and visualization using fluorescence-based techniques. The sulfonated nature of the fluorophore ensures high water solubility and low non-specific binding, making it ideal for biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7 NHS ester
- Cyanine5.5 NHS ester
Uniqueness
Sulfo-Cyanine5.5 NHS ester (tripotassium) stands out due to its excellent water solubility and low fluorescent background, which are critical for in vivo imaging applications. Compared to other similar compounds, it offers a balance of high fluorescence intensity and low non-specific binding, making it highly suitable for sensitive biological assays .
Propiedades
Fórmula molecular |
C44H42K3N3O16S4 |
|---|---|
Peso molecular |
1114.4 g/mol |
Nombre IUPAC |
tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
Clave InChI |
POOHULPRLRMLSC-UHFFFAOYSA-K |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


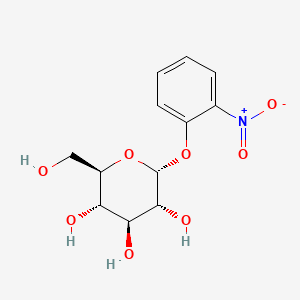
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
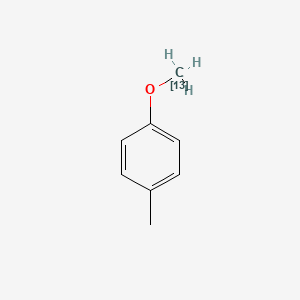

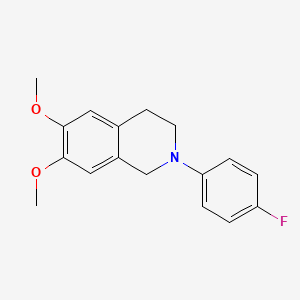
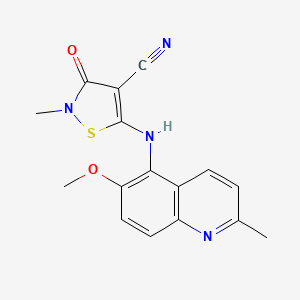
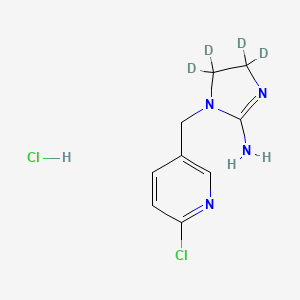
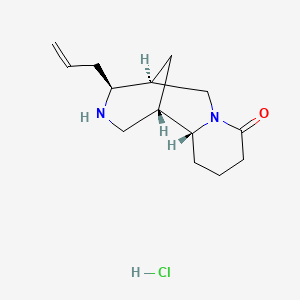

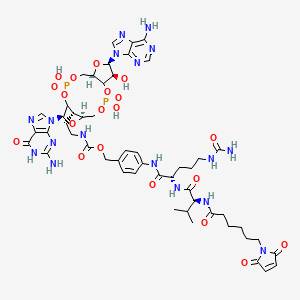

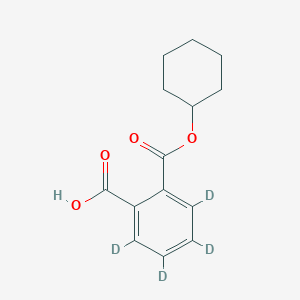
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

